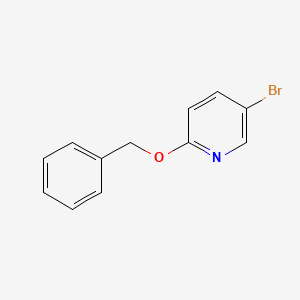

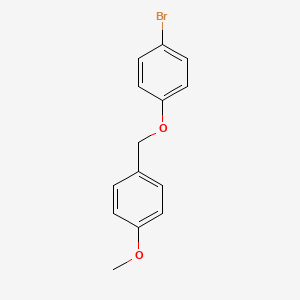

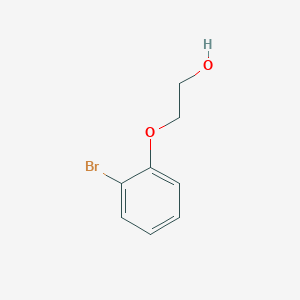

1-(4-Bromophenoxymethyl)-4-methoxybenzene

Vue d'ensemble

Description

1-(4-Bromophenoxymethyl)-4-methoxybenzene is a compound that can be associated with the family of brominated methoxybenzenes. These compounds are often used as intermediates in the synthesis of more complex molecules, such as polymers and light-emitting monomers. The presence of bromine and methoxy groups in these compounds provides reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated methoxybenzenes typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene, a related compound, is synthesized through a modified Gilch route, which yields higher molecular weights and narrower polydispersities for the resulting polymer MEH–PPV . Another example is the synthesis of a green light-emitting monomer, which is achieved by a Horner-Wittig-Emmons reaction starting from 1,4-dimethoxybenzene . These methods demonstrate the versatility of brominated methoxybenzenes as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes is characterized by the presence of a bromine atom attached to an aromatic ring, which is further substituted with methoxy groups. This structure is exemplified by 4-bromoselenoanisole, where the molecule is essentially planar, and the substituents are arranged in a specific geometric configuration . The molecular structure is crucial as it influences the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated methoxybenzenes participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the methoxy group, which can be manipulated through different chemical reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved with high yields, demonstrating the reactivity of the methoxy group . These reactions are essential for the further functionalization of the compound and its application in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. The introduction of bromine and methoxy groups can affect the compound's boiling point, solubility, and stability. For instance, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes have been studied, revealing their potential use in light-emitting applications . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a significant role in determining the material's properties, as seen in the crystal structure analysis of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile .

Applications De Recherche Scientifique

Photovoltaic Performance in Polymer Solar Cells

The compound 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which includes a structure similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been synthesized and evaluated for its application in polymer solar cells (PSCs). Its performance as an electron acceptor showed a higher power conversion efficiency and improved open circuit voltage and short-circuit current compared to PCBM-based devices, making it a promising material for high-performance PSCs (Jin et al., 2016).

Photosubstitution Reactions

Studies have shown that compounds similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene undergo photosubstitution with various nucleophiles, leading to different substituted methoxybenzenes. This reaction, particularly in acidic media, demonstrates the compound's potential in photochemical transformations (Nakamura et al., 1993).

Hydrogen Bonding and Thermochemical Properties

Methoxyphenols, which are structurally related to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization, sublimation, and fusion enthalpies of these compounds have been extensively studied, providing insights into their potential applications in various scientific fields (Varfolomeev et al., 2010).

Catalyst in Epoxide Ring Opening

The compound 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, related to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been used as a catalyst for the ring opening of epoxides with elemental iodine and bromine. This catalysis occurs under neutral and mild conditions and can be applied even when sensitive functional groups are present, highlighting its versatility in organic synthesis (Niknam & Nasehi, 2002).

Antioxidant Activity in Marine Algae

Bromophenols isolated from marine red algae, structurally similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, have shown significant antioxidant activity. These compounds, with their ability to scavenge free radicals, suggest potential applications in preventing oxidative deterioration of food and in health-related fields (Li et al., 2011).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures are also typically mentioned.

Orientations Futures

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.

Propriétés

IUPAC Name |

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUTAYMMOCNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxymethyl)-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

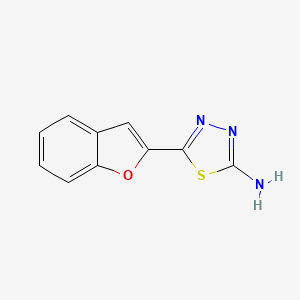

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)